Amaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

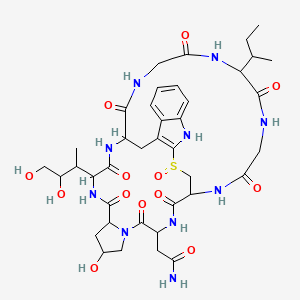

Amaninamide, also known as this compound, is a useful research compound. Its molecular formula is C39H54N10O13S and its molecular weight is 903 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Properties

Mechanism of Action

Amaninamide acts as a potent inhibitor of RNA polymerase II, effectively halting mRNA synthesis. This inhibition leads to severe cytotoxic effects, particularly in hepatocytes (liver cells) and renal cells, resulting in hepatotoxicity and nephrotoxicity. The compound's toxic effects are primarily attributed to oxidative stress and apoptosis induced by the disruption of normal cellular processes .

Clinical Implications

The toxicity of this compound has significant clinical implications, especially in cases of mushroom poisoning. The management of such poisoning typically involves supportive care and the use of specific antidotes like silibinin, which has shown efficacy in reducing hepatotoxicity by enhancing liver regeneration and exhibiting antioxidant properties .

Therapeutic Research

Potential Anticancer Applications

Recent studies have indicated that this compound and its analogs may possess anticancer properties due to their ability to inhibit RNA polymerase II. This inhibition can potentially disrupt the proliferation of cancer cells, making this compound a candidate for further research in cancer therapeutics .

Development of Antidotes

Research into this compound has also led to the exploration of new therapeutic strategies for treating Amanita phalloides poisoning. For instance, analogs of this compound are being synthesized to evaluate their effectiveness as potential antidotes that could mitigate the toxic effects while preserving therapeutic benefits .

Synthetic Analog Development

Synthesis and Characterization

The synthesis of this compound analogs has been a focal point in chemical research. These analogs are designed to enhance accessibility and reduce toxicity while maintaining biological activity. For example, modifications such as the absence of specific hydroxyl groups have been explored to create more stable compounds with improved pharmacological profiles .

Case Studies on Analog Efficacy

Several studies have documented the synthesis and testing of this compound analogs. One notable case involved the development of S-deoxo[Ile3]this compound, which demonstrated significant inhibitory activity against RNA polymerase II while showing reduced toxicity compared to its parent compound . These findings suggest that synthetic modifications can lead to safer alternatives for therapeutic applications.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Toxicology | Inhibits RNA polymerase II leading to hepatotoxicity and nephrotoxicity. |

| Clinical Management | Used in managing Amanita phalloides poisoning; silibinin is a key antidote. |

| Anticancer Research | Potential use in disrupting cancer cell proliferation through RNA polymerase inhibition. |

| Synthetic Analogs | Development of safer analogs with modified structures to reduce toxicity while retaining efficacy. |

Eigenschaften

Molekularformel |

C39H54N10O13S |

|---|---|

Molekulargewicht |

903 g/mol |

IUPAC-Name |

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58) |

InChI-Schlüssel |

BOHCOUQZNDPURZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |

Synonyme |

amaninamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.